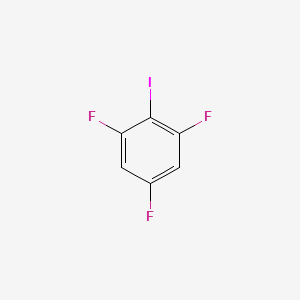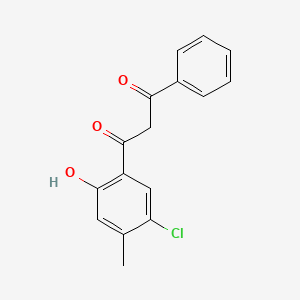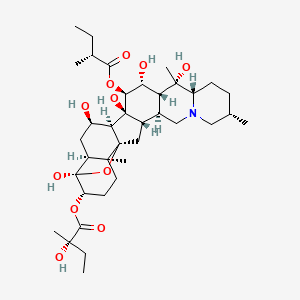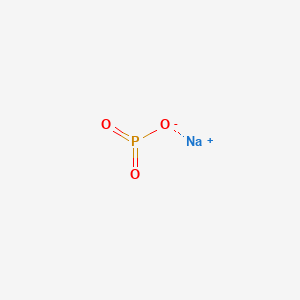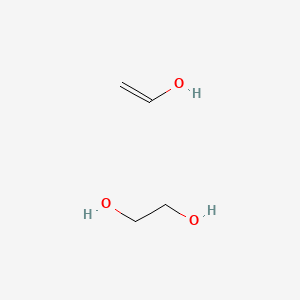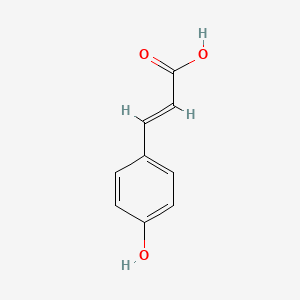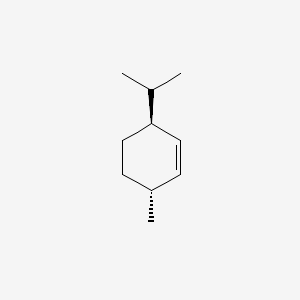
2,6-Dimethyl-3,7-octadien-2-ol
概要
説明
2,6-Dimethyl-3,7-octadien-2-ol, also known as nerol, is a naturally occurring monoterpenoid and an alcohol. It is commonly found in essential oils such as neroli, lemongrass, and hops. This compound is known for its pleasant floral aroma and is widely used in the fragrance and flavor industries .
作用機序
Target of Action
It has been found to exhibit antifungal activity against aspergillus flavus , suggesting that it may interact with proteins or enzymes essential for the growth and survival of this fungus.
Mode of Action
Given its antifungal activity , it may disrupt the integrity of the fungal cell membrane or inhibit key metabolic pathways, leading to cell death
Biochemical Pathways
Its antifungal activity suggests that it may interfere with pathways crucial for fungal growth and reproduction . More detailed studies are required to identify the exact biochemical pathways involved.
Result of Action
Its antifungal activity against aspergillus flavus suggests that it may cause cell death in this organism .
準備方法
Synthetic Routes and Reaction Conditions
2,6-Dimethyl-3,7-octadien-2-ol can be synthesized through several methods. One common method involves the hydrolysis of geranyl acetate, which is derived from geraniol. The reaction typically uses an acid catalyst under controlled temperature conditions .
Industrial Production Methods
In industrial settings, this compound is often produced by the hydrogenation of citral, a key component of lemongrass oil. This process involves the use of a palladium catalyst and hydrogen gas under high pressure and temperature .
化学反応の分析
Types of Reactions
2,6-Dimethyl-3,7-octadien-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form citral or geranial.
Reduction: It can be reduced to form citronellol.
Substitution: It can undergo substitution reactions to form esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is commonly used.
Substitution: Acidic or basic catalysts are often employed depending on the desired product.
Major Products Formed
Oxidation: Citral, geranial.
Reduction: Citronellol.
Substitution: Various esters and ethers.
科学的研究の応用
2,6-Dimethyl-3,7-octadien-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other terpenoids and as a reagent in organic synthesis.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Widely used in the fragrance and flavor industries due to its pleasant aroma.
類似化合物との比較
Similar Compounds
Geraniol: Similar structure but differs in the position of the double bonds.
Citronellol: A hydrogenated form of 2,6-Dimethyl-3,7-octadien-2-ol.
Linalool: Another monoterpenoid alcohol with a different structure but similar applications.
Uniqueness
This compound is unique due to its specific double bond configuration and its widespread occurrence in essential oils. Its pleasant aroma and versatile chemical reactivity make it a valuable compound in various industries .
特性
IUPAC Name |
(3E)-2,6-dimethylocta-3,7-dien-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-5-9(2)7-6-8-10(3,4)11/h5-6,8-9,11H,1,7H2,2-4H3/b8-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUNGXVJBANUDH-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=CC(C)(C)O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C/C=C/C(C)(C)O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51117-35-2 | |
| Record name | 2,6-Dimethyl-3,7-octadien-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


